(R)-3-Acetylthiazolidine-4-carboxylic acid
Overview
Description
®-3-Acetylthiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-acetylthiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with acetic anhydride, which leads to the formation of the thiazolidine ring. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of ®-3-acetylthiazolidine-4-carboxylic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of biocatalysts, such as enzymes, can also be explored to achieve enantioselective synthesis, ensuring the production of the desired ®-enantiomer.
Types of Reactions:
Oxidation: ®-3-Acetylthiazolidine-4-carboxylic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or alcohols replace the acetyl group, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Amines, alcohols, under basic or acidic conditions depending on the nucleophile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
®-3-Acetylthiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral nature is crucial for the synthesis of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of ®-3-acetylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate enzyme activity. This can lead to inhibition or activation of enzymatic reactions, depending on the target. The acetyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(S)-3-Acetylthiazolidine-4-carboxylic acid: The enantiomer of the ®-form, with different stereochemistry and potentially different biological activities.
Thiazolidine-4-carboxylic acid: Lacks the acetyl group, which may affect its reactivity and applications.
2-Acetylthiazolidine-4-carboxylic acid: A positional isomer with the acetyl group at a different position on the thiazolidine ring.
Uniqueness: ®-3-Acetylthiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both the thiazolidine ring and the acetyl group. This combination of features makes it valuable in asymmetric synthesis and as a potential therapeutic agent. Its ability to undergo various chemical reactions also enhances its versatility in research and industrial applications.
Properties
IUPAC Name |
(4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTBYSIPOKXCPM-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CSCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CSC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202694 | |
Record name | (R)-3-Acetylthiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54323-50-1 | |
Record name | (4R)-3-Acetyl-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54323-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-3-Acetylthiazolidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054323501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-3-Acetylthiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-acetylthiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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